Difloxacin
Overview
Description
Synthesis Analysis
The synthesis of Difloxacin involves a multi-step reaction with 6 steps . The process includes various conditions such as different temperatures and the use of different solvents .Molecular Structure Analysis
The molecular formula of Difloxacin is C21H19F2N3O3 . Its molecular weight is 399.39 g/mol .Chemical Reactions Analysis
Difloxacin has been analyzed using micellar liquid chromatography . The sample was diluted in a 0.05 M sodium dodecyl sulfate solution buffered at pH = 3 .Physical And Chemical Properties Analysis
Difloxacin has a molecular weight of 399.39 g/mol . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Scientific Research Applications
1. Impact on Soil Bacterial Community and Resistance Gene Abundance
Difloxacin, a fluoroquinolone antibiotic, has been studied for its effects on soil microbial communities. Research has shown that manure from difloxacin-treated pigs alters the bacterial community structure and increases the abundance of resistance genes in both bulk soil and the rhizosphere of maize. This includes a rise in integrase gene intI1 of class I integrons and sulfonamide resistance genes sul1 and sul2, indicating a potential environmental impact of veterinary antibiotic use (Jechalke et al., 2014).
2. Effects on Soil Microbial Communities and Functions
Difloxacin's influence extends to its impact on soil microbial communities and their functions. A microcosm experiment showed that difloxacin-spiked manure affects microbial biomass, soil respiration, and the bacteria/fungi ratio, with short-term effects on potential denitrification rates and long-term impacts on potential nitrification rates (Kotzerke et al., 2011).
3. Metabolism and Excretion in Pigs, and Manure's Antimicrobial Activity
Studies on difloxacin's metabolism and excretion in pigs reveal insights into its environmental journey. Difloxacin and its major metabolite, sarafloxacin, are predominantly excreted in pig manure. Residual antibiotic concentrations in the manure exhibit antibacterial activity, highlighting the potential environmental impacts of veterinary antibiotic use (Sukul et al., 2009).
4. Blood-Brain Barrier Permeability and Elimination in Fish
Research on Carassius auratus gibelio (a fish species) has demonstrated that difloxacin can penetrate the blood-brain barrier. The study highlighted difloxacin's elimination process in the brain compared to other tissues, providing insights into its potential use in aquaculture and implications for fish health (Ji, 2014).
5. Persistence in Soil and Lack of Effect on Nitrogen Turnover
Difloxacin's environmental risk is also linked to its persistence in soil and limited effects on nitrogen turnover. Despite its strong binding and low bioaccessibility, the antibiotic's persistence in soil is substantial, with dissipation half-lives exceeding 217 days. However, its impact on nitrogen turnover processes in soil is minimal (Rosendahl et al., 2012).
6. Chemosensitizing Activity in Multidrug-Resistant Cells
In the medical research domain, difloxacin has been found to reverse multidrug resistance in HL-60/AR cells that overexpress the multidrug resistance-related protein (MRP) gene. This suggests its potential use as a chemosensitizer in treating MRP-associated multidrug-resistanttumor cells, indicating its relevance in oncological research (Gollapudi et al., 1995).
7. Pharmacokinetics in Aquatic Species
The pharmacokinetics of difloxacin have been studied in aquatic species like crucian carp and Atlantic salmon, providing valuable information for its application in aquaculture. These studies assess how difloxacin is absorbed, distributed, and eliminated in fish, which is crucial for understanding its therapeutic efficacy and environmental impact in aquatic settings (Ding et al., 2006; Elston et al., 1994)(Elston et al., 1994).
8. Photolysis and Residual Anti-bacterial Activity in Water
The environmental fate of difloxacin has been studied through its photolysis in water. This research is significant for understanding how difloxacin and its photoproducts degrade in aquatic environments and their residual antibacterial activities, which have implications for water pollution and resistance emergence in bacteria (Kusari et al., 2009; Prabhakaran et al., 2009)(Prabhakaran et al., 2009).
9. Effects on Glycosaminoglycans and Collagen Metabolism
In veterinary medicine, the effects of difloxacin on the metabolism of glycosaminoglycans and collagen in articular cartilage have been examined. This research is relevant for understanding the side effects of fluoroquinolones on joint health in growing animals (Burkhardt et al., 1993).
Safety And Hazards
Future Directions
There is a need for more large-scale clinical trials exploring in-depth effectiveness and adverse effects to decide on newer agents like β-lactams to use as routine therapy for MRSA bacteremia .
Relevant Papers Several papers have been published on Difloxacin. These include studies on the analysis of Difloxacin in honey using micellar liquid chromatography , the persistence of Difloxacin in soil , and the use of systemic antimicrobials in bacterial skin infections .
properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-86-5 (hydrochloride) | |
Record name | Difloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048348 | |
Record name | Difloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difloxacin | |
CAS RN |
98106-17-3 | |
Record name | Difloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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